molecular formula C8H8BrNO2 B1583199 Ethyl 5-bromonicotinate CAS No. 20986-40-7

Ethyl 5-bromonicotinate

Cat. No. B1583199
CAS RN: 20986-40-7
M. Wt: 230.06 g/mol
InChI Key: PCPIANOJERKFJI-UHFFFAOYSA-N
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Description

Ethyl 5-bromonicotinate is a chemical compound with the formula C8H8BrNO2 . It is used as a key starting material for the preparation of 5-bromonicotinic acid hydrazide via reaction with a hydrazine hydrate .


Synthesis Analysis

Ethyl 5-bromonicotinate is synthesized as a key starting material for the preparation of 5-bromonicotinic acid hydrazide via reaction with a hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromonicotinate is represented by the formula C8H8BrNO2 . The IUPAC Standard InChI is InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-bromonicotinate has a molecular weight of 230.059 . It is a solid at room temperature . The boiling point is 258.8°C at 760 mmHg and the melting point is between 39-42°C .

Scientific Research Applications

Crystal Structures and Molecular Interactions

  • Ethyl 5-bromonicotinic acid and its derivatives have been studied for their crystal structures. For instance, 5-bromonicotinic acid forms polar chains and dimers due to hydrogen bonding, which is essential in understanding its molecular interactions and potential applications in crystal engineering (Aakeröy et al., 2001).

Synthesis of Biologically Active Compounds

  • Studies have focused on the synthetic modification of 5-bromonicotinic acid to produce various biologically active compounds. For example, quaternary ammonium salts of 5-bromonicotinic acid derivatives have been synthesized, showing cytotoxicity against certain organisms and bacteria (Khan et al., 1999).

Antibacterial Activity

  • 5-Bromonicotinic acid derivatives have been found to exhibit antibacterial activity. A specific compound synthesized from 5-bromonicotinic acid showed significant activity against bacteria, indicating potential applications in developing new antibacterial agents (Li, 2009).

Application in Chemistry Education

  • Ethyl bromide, which is related to ethyl 5-bromonicotinate, has been used in chemistry teaching to facilitate research study and in-class discussions. This emphasizes the compound's educational significance in enhancing practical chemistry learning (Li-rong, 2010).

Separation and Determination

  • The separation and determination of 5-bromonicotinic acid and its ethyl ester have been achieved using reverse phase high-performance liquid chromatography (HPLC). This is crucial for analyzing these compounds in various matrices, demonstrating their importance in analytical chemistry (Wei-min, 2005).

Organometallic Chemistry

  • In organometallic chemistry, ethyl-5-bromonicotinic acid has been used to synthesize new ligands and coordination polymers. For example, a novel organometallic ligand was synthesized using ethyl-5-bromonicotinic acid, showcasing its utility in creating complex molecular structures (Gwengo et al., 2012).

Safety And Hazards

Ethyl 5-bromonicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid heat as it is heat sensitive . The safety pictograms indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPIANOJERKFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175197
Record name Ethyl 5-bromonicotinate
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromonicotinate

CAS RN

20986-40-7
Record name Ethyl 5-bromonicotinate
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Record name Ethyl 5-bromonicotinate
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Record name Ethyl 5-Bromonicotinate
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Synthesis routes and methods I

Procedure details

20 ml (27 mmol) of thionyl chloride are added dropwise, at room temperature, to a solution of 10 g (49 mmol) of 5-bromonicotinic acid in 250 ml of ethanol. The reaction medium is stirred at room temperature for 4 days and then evaporated under vacuum. The residue is taken up in dichloromethane and washed with aqueous sodium carbonate solution. The organic phase is dried over sodium sulfate, filtered and evaporated under vacuum. The residue obtained is purified by chromatography on a column of silica eluted with a 7/3 heptane/ethyl acetate mixture. 9 g (82%) of ethyl 5-bromonicotinate are obtained.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-bromonicotinic acid (5.15 g, 25.5 mmol) in ethanol (100 mL) containing 1 mL of concentrated sulfuric acid was refluxed for 18 hours. The solvent was removed under reduced pressure and the residue basified with saturated aqueous sodium bicarbonate. The solution was then extracted three times with ether. The organics were dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the tittle compound (5.29 g) as an off white solid.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred mixture of 3-bromo-5-pyridine-carboxylic acid (10.1 g, 50 mmol) and H2SO4 (1.5 ml) in EtOH (150 ml) was refluxed for 6 hrs. After cooling, the solvent was removed by evaporation in vacuo. The residue was diluted with H2O (100 ml), basified with 5% NaHCO3 (aq) solution and extracted with ether (4×100 ml). The combined organic extracts were washed with saturated NaCl and dried over Na2SO4. Filtration and concentration in vacuo of the filtrate yielded 3-bromo-5-pyridine-carboxylic acid ethyl ester as an oil that solidified on standing: (9.8 g, 85%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
LS Bleicher, NDP Cosford, A Herbaut… - The Journal of …, 1998 - ACS Publications
… The key steps in the process include the lithium bis(trimethylsilyl)amide-mediated acylation of N-vinylpyrrolidinone with ethyl 5-bromonicotinate, a high-yielding sodium borohydride …
Number of citations: 137 pubs.acs.org
Y Leblanc, P Cerat - Synthetic Communications®, 2008 - Taylor & Francis
… Initially, the PdCl 2 (dppf)-KOAc conditions [ Citation 5 ] were employed for the palladium-catalyzed coupling reaction of ethyl 5-bromonicotinate 1 with bis(pinacolato)diboron 2(Scheme …
Number of citations: 8 www.tandfonline.com
EA Kuznetsova, TA Voronina, IV Khromova… - Pharmaceutical …, 1989 - Springer
… 5-Bromonicotinic acid, ethyl 5-bromonicotinate, 5-hydroxynicotinic acid and its ethyl ester … A mixture of 5 g of ethyl 5-bromonicotinate and 50 ml of hydrazine hydrate was boiled for 1 h. …
Number of citations: 2 link.springer.com
GB Bachman, DD Micucci - Journal of the American Chemical …, 1948 - ACS Publications
… Ethyl 5-Bromonicotinate.—A 95% yield of the desired ester, m… (C) From ethyl 5-bromonicotinate via ethyl 5-… (0.2 mole) of ethyl 5-bromonicotinate, 33.4 g. (0.38 mole) of …
Number of citations: 58 pubs.acs.org
P Jacob III - The Journal of Organic Chemistry, 1982 - ACS Publications
… A solution of ethyl 5bromonicotinate (3)21 (42 g, 180 mmol) and jV-vinylpyrrolidinone (22 g, 200 mmol) in 50 mL of THE was added in one portion. The mixture was stirred magnetically,…
Number of citations: 111 pubs.acs.org
CF Nutaitis, MW Ledeboer - Organic preparations and procedures …, 1992 - Taylor & Francis
… Kauffmann and Fische9 have reported that ethyl 5-bromonicotinate (3) may be reduced to alcohol 4 with lithium aluminum hydride (LAH) in 66% yield, but the required workup is quite …
Number of citations: 17 www.tandfonline.com
JC Wiley Jr, DHT Chien, NA Nungesser… - Journal of Labelled …, 1988 - Wiley Online Library
… 3-(5-Brom0-3-pyridoyl~-N-methylpyrrolidin-2-0ne A solution of ethyl-5-bromonicotinate (2, 2.0 g, 8.69 mmol) (7.8) and N-methylpyrrolidinone (6, 0.86 g, 8.70 mmol) in 11 ml of toluene …
S He - 2019 - search.proquest.com
… Synthesis of ethyl 5-bromonicotinate (21) .................................................. 40 4.12 Preparation of … ) was converted to ethyl 5-bromonicotinate (21) using the Fisher esterification by treatment …
Number of citations: 3 search.proquest.com
H Matsushita, E Negishi - The Journal of Organic Chemistry, 1982 - ACS Publications
… Preparation of 5-bromomyosmine (4) was carried out by base-catalyzed condensation of ethyl 5-bromonicotinate (3) with iV-vinylpyrrolidinone,followed by acid-catalyzed hydrolysis, …
Number of citations: 104 pubs.acs.org
C Gwengo, R Iyer, M Raja - Crystal growth & design, 2012 - ACS Publications
… ligand 1-ferrocenyl-3-(5-bromopyridyl)-prop-3-enol-1-one, HL 1 , was synthesized, as shown in Scheme 1, from readily available acetylferrocene and ethyl-5-bromonicotinate in …
Number of citations: 15 pubs.acs.org

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